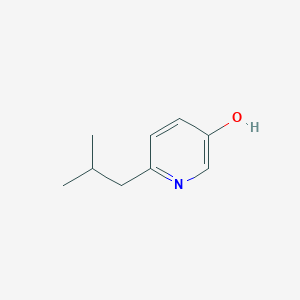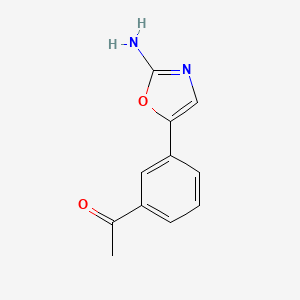
1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone is a compound that belongs to the oxazole family, which is known for its diverse biological activities.
准备方法
The synthesis of 1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone typically involves the formation of the oxazole ring followed by the introduction of the amino group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) can yield oxazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced oxazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the oxazole ring.
科学研究应用
1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
作用机制
The mechanism of action of 1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that oxazole derivatives can interact with proteins such as cyclin-dependent kinases (CDKs) and estrogen receptors, indicating their potential as therapeutic agents .
相似化合物的比较
1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound in various applications.
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
1-[3-(2-amino-1,3-oxazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-3-2-4-9(5-8)10-6-13-11(12)15-10/h2-6H,1H3,(H2,12,13) |
InChI 键 |
LWVUSNUKLJCZCU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C(O2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
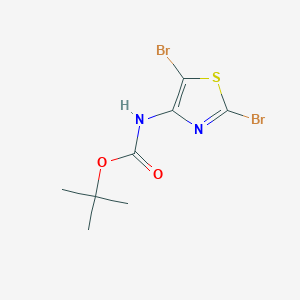
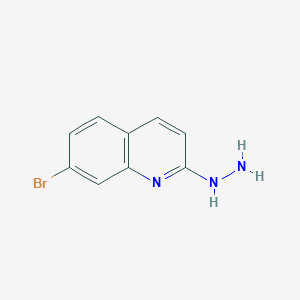
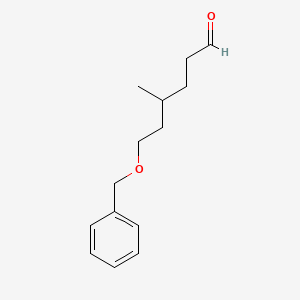
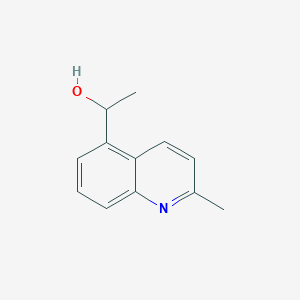
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
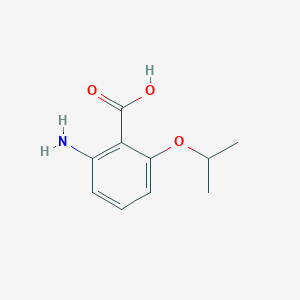
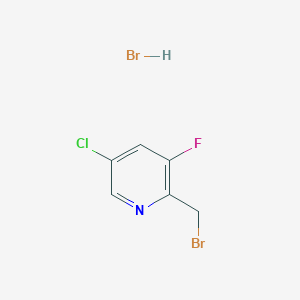
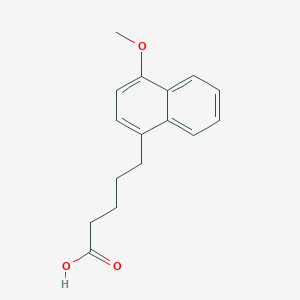
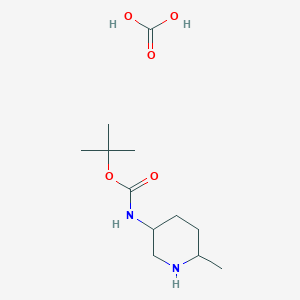
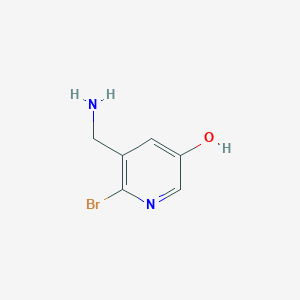
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
